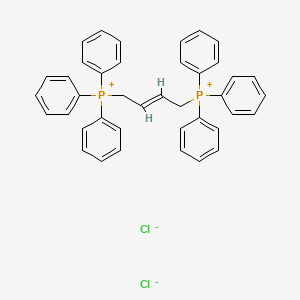

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride

Vue d'ensemble

Description

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride is an organic compound with the molecular formula C40H36Cl2P2 and a molecular weight of 649.6 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of But-2-ene-1,4-diylbis(triphenylphosphonium) chloride typically involves the reaction of but-2-ene-1,4-diol with triphenylphosphine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced derivatives, often with the removal of chloride ions.

Substitution: The major products are substituted derivatives where the chloride ions are replaced by the nucleophiles.

Applications De Recherche Scientifique

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biological systems and as a probe for biochemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of But-2-ene-1,4-diylbis(triphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic pathways, and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- But-2-ene-1,4-diylbis(triphenylphosphonium) bromide

- But-2-ene-1,4-diylbis(triphenylphosphonium) iodide

- But-2-ene-1,4-diylbis(triphenylphosphonium) fluoride

Uniqueness

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride is unique due to its specific reactivity and stability compared to its analogs. The chloride ion provides distinct chemical properties that make it suitable for specific applications in research and industry.

Activité Biologique

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride is a phosphonium salt known for its utility in organic synthesis and biological research. Its unique structure allows it to interact with various biological systems, making it a valuable compound for studying biochemical reactions and potential therapeutic applications.

The compound is characterized by its phosphonium moiety, which is highly reactive due to the positive charge on phosphorus. This reactivity facilitates its role as a reagent in chemical transformations and as a probe in biological studies.

The biological activity of this compound involves its interaction with cellular components, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity. Key pathways affected include:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Pathways : Influencing metabolic processes by interacting with metabolic enzymes.

- Cellular Processes : Affecting cell proliferation and apoptosis through receptor modulation.

1. Research Applications

This compound is utilized in various research contexts:

- Biochemical Probes : It serves as a probe for studying biochemical reactions due to its ability to influence enzyme activity.

- Organic Synthesis : Employed in the synthesis of complex organic molecules, facilitating the development of new compounds with biological relevance.

2. Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound:

- Anticancer Activity : Preliminary research indicates that phosphonium salts may exhibit cytotoxic effects against cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines.

- Antimicrobial Properties : There is emerging evidence suggesting that phosphonium compounds may possess antimicrobial activity, making them candidates for further investigation as antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various phosphonium salts on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. The mechanism was attributed to mitochondrial targeting and subsequent induction of apoptosis .

Case Study 2: Enzyme Inhibition

Another research article focused on the inhibition of histone deacetylases (HDACs) by phosphonium compounds. The study demonstrated that this compound could inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression profiles associated with cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| But-2-ene-1,4-diylbis(triphenylphosphonium) bromide | Moderate cytotoxicity | Mitochondrial targeting |

| But-2-ene-1,4-diylbis(triphenylphosphonium) iodide | High anticancer potential | Apoptosis induction via HDAC inhibition |

| But-2-ene-1,4-diylbis(triphenylphosphonium) fluoride | Limited biological studies available | Potential enzyme modulation |

Propriétés

IUPAC Name |

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOACLPDZHDFCQP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36Cl2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743117 | |

| Record name | (But-2-ene-1,4-diyl)bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106423-29-4 | |

| Record name | (But-2-ene-1,4-diyl)bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.